molecular formula C15H15Cl3N2O2 B2578507 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide CAS No. 302934-56-1

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide

Cat. No.: B2578507
CAS No.: 302934-56-1
M. Wt: 361.65
InChI Key: IPHIHOYWTBIIJG-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is a complex organic compound with a molecular formula of C16H15Cl3N2O2. This compound is notable for its unique structure, which includes a phenyl group, a trichloroethyl group, and a furan-2-ylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The trichloroethyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is unique due to its combination of a phenyl group, a trichloroethyl group, and a furan-2-ylmethyl group. This structure imparts specific chemical properties, such as high reactivity in substitution reactions and strong binding affinity in biological systems .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(19-10-12-7-4-8-22-12)20-13(21)9-11-5-2-1-3-6-11/h1-8,14,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHIHOYWTBIIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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